molecular formula C9H18N2O B6262243 3-methyl-3-(2-methylpropyl)piperazin-2-one CAS No. 78551-70-9

3-methyl-3-(2-methylpropyl)piperazin-2-one

Cat. No. B6262243
CAS RN: 78551-70-9
M. Wt: 170.3
InChI Key:
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Description

3-Methyl-3-(2-methylpropyl)piperazin-2-one, or 3M2MP, is an organic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. 3M2MP is synthesized from the reaction of 2-methylpropylmagnesium bromide and piperazine. It has been used in a variety of research applications, including biochemical and physiological studies, as well as drug development.

Scientific Research Applications

3M2MP has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as drug development. It has been used to study the effects of drugs on the central nervous system, as well as to investigate the biochemical and physiological effects of various compounds. 3M2MP has also been used to investigate the mechanism of action of certain drugs, as well as to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of 3M2MP is not fully understood. However, it is believed to interact with the central nervous system in a variety of ways. It is thought to act as an agonist at certain receptor sites, as well as to inhibit the reuptake of certain neurotransmitters. In addition, 3M2MP is believed to modulate the activity of certain enzymes, such as monoamine oxidase and catechol-O-methyltransferase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3M2MP have been studied in a variety of animal models. In general, 3M2MP has been found to have a range of effects on the central nervous system, including increased alertness and reduced anxiety. It has also been found to have an effect on the cardiovascular system, including increased heart rate and blood pressure. In addition, 3M2MP has been found to modulate the activity of certain enzymes, such as monoamine oxidase and catechol-O-methyltransferase.

Advantages and Limitations for Lab Experiments

The use of 3M2MP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are also some limitations to using 3M2MP in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic solvents.

Future Directions

There are a number of potential future directions for the use of 3M2MP in scientific research. One potential application is in the development of new drugs or drug delivery systems. 3M2MP could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to investigate the mechanism of action of certain drugs. In addition, 3M2MP could be used to study the biochemical and physiological effects of various compounds. Finally, 3M2MP could be used to investigate the effects of drugs on the central nervous system.

Synthesis Methods

3M2MP is synthesized from the reaction of 2-methylpropylmagnesium bromide and piperazine. The reaction is carried out in a two-step process. In the first step, 2-methylpropylmagnesium bromide is reacted with piperazine in a solvent such as dichloromethane. This reaction produces a mixture of the desired product, 3M2MP, and other by-products. In the second step, the mixture is purified by chromatography. This process yields a pure sample of 3M2MP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-3-(2-methylpropyl)piperazin-2-one involves the reaction of 2-methyl-1,4-diaminobutane with 2-methylpropanal in the presence of a reducing agent to form the intermediate 3-methyl-3-(2-methylpropyl)piperazine. This intermediate is then oxidized using an oxidizing agent to form the final product, 3-methyl-3-(2-methylpropyl)piperazin-2-one.", "Starting Materials": [ { "Name": "2-methyl-1,4-diaminobutane", "Amount": "1 equivalent" }, { "Name": "2-methylpropanal", "Amount": "1 equivalent" }, { "Name": "Reducing agent (e.g. sodium borohydride)", "Amount": "stoichiometric amount" }, { "Name": "Oxidizing agent (e.g. hydrogen peroxide)", "Amount": "stoichiometric amount" } ], "Reaction": [ { "Step": "Add 2-methyl-1,4-diaminobutane and 2-methylpropanal to a reaction flask.", "Conditions": "Room temperature, under nitrogen atmosphere." }, { "Step": "Add the reducing agent (e.g. sodium borohydride) to the reaction flask.", "Conditions": "Room temperature, under nitrogen atmosphere." }, { "Step": "Heat the reaction mixture to reflux for several hours.", "Conditions": "Under nitrogen atmosphere." }, { "Step": "Cool the reaction mixture and add an aqueous acid solution to quench the reaction.", "Conditions": "Under nitrogen atmosphere." }, { "Step": "Extract the organic layer with a suitable solvent (e.g. diethyl ether).", "Conditions": "Under nitrogen atmosphere." }, { "Step": "Dry the organic layer over anhydrous sodium sulfate.", "Conditions": "Under nitrogen atmosphere." }, { "Step": "Concentrate the organic layer under reduced pressure to obtain the intermediate 3-methyl-3-(2-methylpropyl)piperazine as a colorless oil.", "Conditions": "Under reduced pressure." }, { "Step": "Add the oxidizing agent (e.g. hydrogen peroxide) to the intermediate 3-methyl-3-(2-methylpropyl)piperazine.", "Conditions": "Room temperature, under nitrogen atmosphere." }, { "Step": "Heat the reaction mixture to reflux for several hours.", "Conditions": "Under nitrogen atmosphere." }, { "Step": "Cool the reaction mixture and add an aqueous acid solution to quench the reaction.", "Conditions": "Under nitrogen atmosphere." }, { "Step": "Extract the organic layer with a suitable solvent (e.g. diethyl ether).", "Conditions": "Under nitrogen atmosphere." }, { "Step": "Dry the organic layer over anhydrous sodium sulfate.", "Conditions": "Under nitrogen atmosphere." }, { "Step": "Concentrate the organic layer under reduced pressure to obtain the final product, 3-methyl-3-(2-methylpropyl)piperazin-2-one, as a colorless oil.", "Conditions": "Under reduced pressure." } ] }

CAS RN

78551-70-9

Product Name

3-methyl-3-(2-methylpropyl)piperazin-2-one

Molecular Formula

C9H18N2O

Molecular Weight

170.3

Purity

95

Origin of Product

United States

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